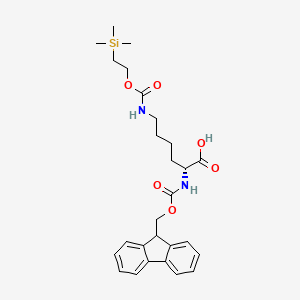

Fmoc-D-Lys(Teoc)-OH

Descripción general

Descripción

Fmoc-D-Lys(Teoc)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-lysine, with a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the side chain. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Mecanismo De Acción

Target of Action

Fmoc-D-Lys(Teoc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it helps to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound aids in the formation of peptide bonds, which are essential for the creation of peptides and proteins. These molecules, in turn, play a wide variety of roles in biological systems, from acting as enzymes and hormones to providing structural support in cells and tissues .

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, leading to the creation of peptides or proteins . These molecules can then exert various biological effects, depending on their specific amino acid sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the pH, temperature, and solvent conditions of the reaction . Additionally, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Teoc)-OH typically involves the protection of the amino and side chain groups of D-lysine. The Fmoc group is introduced using Fmoc chloride or Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA). The Teoc group is introduced using Teoc chloride in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Lys(Teoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Teoc group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TBAF for Teoc removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and structures, depending on the other amino acids or peptides involved in the synthesis .

Aplicaciones Científicas De Investigación

Fmoc-D-Lys(Teoc)-OH is widely used in scientific research for the synthesis of peptides with specific sequences and modifications. Its applications include:

Chemistry: Used in the synthesis of complex peptides for studying protein-protein interactions and enzyme-substrate interactions.

Biology: Employed in the development of peptide-based probes and sensors for detecting biomolecules.

Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials for various industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Lys(Teoc)-OH: Similar to Fmoc-D-Lys(Teoc)-OH but with L-lysine instead of D-lysine.

Fmoc-D-Lys(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Teoc for side chain protection.

Fmoc-D-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness

This compound is unique due to its combination of Fmoc and Teoc protecting groups, which provide selective protection and deprotection capabilities. This allows for the synthesis of peptides with specific modifications and sequences that may not be achievable with other protecting groups .

Actividad Biológica

Fmoc-D-Lys(Teoc)-OH is a derivative of lysine, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2-(trimethylsilyl)ethyl carbamate (Teoc) at the side chain. This compound is utilized in peptide synthesis and has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its role as an ergogenic supplement.

- Chemical Formula: C27H36N2O6Si

- Molecular Weight: 512.66 g/mol

- CAS Number: 198545-00-5

Ergogenic Effects

Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They can influence anabolic hormone secretion, enhance physical performance during exercise, and mitigate exercise-induced muscle damage . The incorporation of such amino acid derivatives into dietary supplements has been linked to improved mental performance under stress and overall physiological benefits .

Structure-Activity Relationships

The structural modifications in this compound play a crucial role in its biological activity. The Fmoc group protects the amine functionality, facilitating selective coupling reactions during peptide synthesis. The Teoc group can be selectively removed under mild conditions, allowing for further functionalization of the lysine residue without compromising its biological activity.

Case Study 1: Antimicrobial Peptides

A study focused on antimicrobial peptides (AMPs) highlighted that modifications to lysine residues can enhance the selectivity and potency of these peptides against bacterial strains while reducing toxicity towards mammalian cells. The incorporation of this compound into peptide sequences may improve their stability and efficacy against resistant bacterial strains .

Case Study 2: Ergogenic Supplementation

In a clinical trial examining the effects of amino acid supplementation on athletic performance, derivatives similar to this compound were shown to significantly enhance recovery post-exercise and improve overall endurance . Participants reported reduced muscle soreness and improved performance metrics, suggesting that such compounds could be beneficial in sports nutrition.

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.